cGAMP Hydrolysis Potency vs. STF-1084
Enpp-1-IN-17 inhibits cGAMP hydrolysis with a Ki of 100 nM–1 μM [1]. In contrast, the AI-designed clinical candidate ISM5939 achieves an IC50 of 0.63 nM for cGAMP degradation, representing approximately 160- to 1,600-fold greater potency in biochemical assays [2]. This potency difference reflects the advanced optimization of ISM5939 for therapeutic applications, while Enpp-1-IN-17 remains a valuable tool for mechanistic studies requiring moderate ENPP1 inhibition.
| Evidence Dimension | Inhibition of cGAMP hydrolysis by ENPP1 |
|---|---|
| Target Compound Data | Ki = 100 nM–1 μM |
| Comparator Or Baseline | ISM5939 IC50 = 0.63 nM |
| Quantified Difference | ISM5939 is ~160–1,600× more potent than Enpp-1-IN-17 |
| Conditions | Biochemical enzyme assay (ENPP1-mediated cGAMP hydrolysis) |
Why This Matters
For applications requiring sub-nanomolar target engagement and in vivo therapeutic efficacy, ISM5939 or similar agents are indicated; Enpp-1-IN-17 is suited for studies where moderate, reversible inhibition is desired.
- [1] TargetMol. Enpp-1-IN-17 Product Page. Accessed April 2026. View Source
- [2] Pu C, et al. Nat Commun. 2025;16(1):4793. (ISM5939 data) View Source
